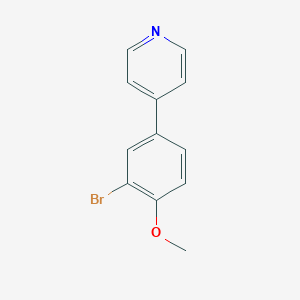

4-(3-Bromo-4-methoxyphenyl)pyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(3-bromo-4-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCCQFWHBVVRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594225 | |

| Record name | 4-(3-Bromo-4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191602-60-5 | |

| Record name | 4-(3-Bromo-4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-(3-Bromo-4-methoxyphenyl)pyridine (CAS: 191602-60-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Bromo-4-methoxyphenyl)pyridine is a substituted biphenyl compound featuring a pyridine ring linked to a bromo-methoxyphenyl group. This molecule serves as a crucial building block in the synthesis of complex organic scaffolds, particularly in the fields of medicinal chemistry and materials science. Its structural motifs, the pyridine ring and the substituted phenyl ring, are prevalent in a wide array of biologically active compounds. The bromine atom provides a reactive handle for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions, making it a versatile intermediate for the construction of diverse molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a focus on its role in contemporary drug discovery.

Chemical and Physical Properties

4-(3-Bromo-4-methoxyphenyl)pyridine is a solid at room temperature. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 191602-60-5 | Key Organics[1] |

| Molecular Formula | C₁₂H₁₀BrNO | MySkinRecipes[2] |

| Molecular Weight | 264.12 g/mol | MySkinRecipes[2] |

| Appearance | Solid | N/A |

| Storage | Room temperature, dry | MySkinRecipes[2] |

Synthesis of 4-(3-Bromo-4-methoxyphenyl)pyridine

The most common and efficient method for the synthesis of 4-(3-Bromo-4-methoxyphenyl)pyridine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, 4-pyridylboronic acid is coupled with a suitable 3-bromo-4-methoxyphenyl halide.

Figure 1: Synthetic workflow for 4-(3-Bromo-4-methoxyphenyl)pyridine via Suzuki coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.

Materials:

-

4-Pyridylboronic acid

-

1,2-Dibromo-4-methoxybenzene (or a similar di-halogenated precursor)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN), degassed

-

Water (H₂O), degassed

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-pyridylboronic acid (1.0 eq), 1,2-dibromo-4-methoxybenzene (1.2 eq), and potassium carbonate (3.0 eq).

-

Add Pd(dppf)Cl₂ (0.03 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed 4:1 mixture of acetonitrile and water.

-

Heat the reaction mixture to 80°C and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add silica gel to the flask and concentrate under reduced pressure until a free-flowing powder is obtained.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford 4-(3-Bromo-4-methoxyphenyl)pyridine.

Causality of Experimental Choices:

-

Palladium Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings, known for its efficiency in coupling a wide range of substrates.

-

Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step of the Suzuki catalytic cycle.

-

Solvent System: The mixture of an organic solvent like acetonitrile and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvents is essential to prevent oxidation of the palladium catalyst.

-

Inert Atmosphere: The use of an inert gas is critical to protect the palladium catalyst from deactivation by oxygen.

Analytical Characterization

The identity and purity of 4-(3-Bromo-4-methoxyphenyl)pyridine can be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, CDCl₃): δ 8.64 (d, J = 4.8 Hz, 2H), 7.69-7.66 (m, 1H), 7.46-7.38 (m, 4H), 6.90 (d, J = 8.8 Hz, 1H), 3.78 (s, 3H).[3]

-

¹³C NMR (75 MHz, CDCl₃): δ 149.3, 135.3, 130.7, 130.5, 130.4, 127.3, 127.2, 125.4, 121.3, 113.5, 55.2.[3]

Mass Spectrometry

-

ESI-MS: m/z 264 [M+H]⁺.[3]

Infrared (IR) Spectroscopy

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Bromo-substituted pyridines are particularly valuable as they allow for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[5]

Role as an Intermediate in the Synthesis of Oxytocin Receptor Modulators

Recent research has focused on the development of non-peptide agonists and modulators of the oxytocin receptor for the treatment of various neurological and psychiatric disorders.[6][7][8][9] The core structures of many of these small molecule modulators feature substituted phenylpyridine motifs. 4-(3-Bromo-4-methoxyphenyl)pyridine is a key intermediate in the synthesis of these complex molecules. The bromo-methoxyphenyl moiety can be further elaborated, while the pyridine nitrogen can participate in crucial hydrogen bonding interactions with the receptor.

Sources

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. scribd.com [scribd.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Synthesis of novel substituted 2-phenylpyrazolopyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 4-(3-Bromo-4-methoxyphenyl)pyridine

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Bromo-4-methoxyphenyl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Bromo-4-methoxyphenyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a heterocyclic building block, its utility in the synthesis of complex molecular architectures is predicated on a thorough understanding of its fundamental physicochemical properties.[1] These properties—including melting point, solubility, and ionization constant (pKa)—govern its reactivity, bioavailability, formulation feasibility, and overall suitability for various applications, from active pharmaceutical ingredients (APIs) to electronic materials.[1] This guide provides a comprehensive overview of the core physicochemical characteristics of 4-(3-Bromo-4-methoxyphenyl)pyridine, details rigorous experimental protocols for their determination, and offers insights into the scientific rationale behind these methodologies.

Compound Identification and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. The structural features of 4-(3-Bromo-4-methoxyphenyl)pyridine—a pyridine ring linked at the 4-position to a 3-bromo-4-methoxyphenyl group—confer a unique combination of aromaticity, polarity, and hydrogen-bonding capability that dictates its physical and chemical behavior.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4-(3-Bromo-4-methoxyphenyl)pyridine | N/A |

| CAS Number | 191602-60-5 | [2] |

| Molecular Formula | C₁₂H₁₀BrNO | [2] |

| Molecular Weight | 264.12 g/mol | [2] |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC=NC=C2)Br | N/A |

| Physical Form | Solid at room temperature. | [3][4] |

Key Physicochemical Properties

The following section details the critical physicochemical parameters of 4-(3-Bromo-4-methoxyphenyl)pyridine. Where specific experimental data is not publicly available, we present robust, validated protocols for its determination, grounded in established laboratory practices.

Table 2: Summary of Physicochemical Properties

| Property | Value / Data | Remarks |

| Melting Point (°C) | Data not available. Requires experimental determination. | A sharp melting range is a key indicator of purity.[5] |

| Boiling Point (°C) | Predicted for isomer: 353.5 ± 32.0 at 760 mmHg. | This is a predicted value for the positional isomer 3-(3-Bromo-4-methoxyphenyl)pyridine and should be used as a rough estimate only.[3] |

| Aqueous Solubility | Expected to be sparingly soluble. Requires experimental determination. | Solubility is a critical parameter for drug development, influencing absorption and formulation.[6][7] |

| pKa | Data not available. Requires experimental determination. | The pyridine nitrogen imparts basicity; this value is crucial for understanding ionization at physiological pH.[8] |

Melting Point

The melting point is a fundamental thermal property that provides a primary indication of a solid compound's purity.[5] Pure crystalline solids typically exhibit a sharp melting range of 1-2°C.[5] Impurities tend to depress and broaden this range.[5]

Rationale for Experimental Determination: Given the absence of published data for 4-(3-Bromo-4-methoxyphenyl)pyridine, its melting point must be determined experimentally. The capillary method using a digital melting point apparatus is the standard, offering precision and reproducibility.[9] A preliminary rapid scan is efficient for estimating the approximate range, followed by a slow, careful measurement for accuracy.[10]

Aqueous Solubility

Solubility, particularly in aqueous media, is a cornerstone of drug development. It directly impacts a compound's dissolution rate, absorption, and bioavailability. Most drug candidates are weak acids or bases, making their solubility pH-dependent.[6]

Rationale for Experimental Determination: The shake-flask method is the gold standard for determining equilibrium solubility.[6] This technique involves agitating an excess of the solid compound in a specific solvent (e.g., buffered aqueous solutions at various pH levels) at a constant temperature until equilibrium is achieved.[6][11] Subsequent analysis of the supernatant provides the concentration of the dissolved solute, representing its solubility under those conditions.

Ionization Constant (pKa)

The pKa is the negative logarithm of the acid dissociation constant and is a quantitative measure of a substance's acidity or basicity. For 4-(3-Bromo-4-methoxyphenyl)pyridine, the pKa will reflect the basicity of the pyridine nitrogen atom. This value is critical for predicting a molecule's charge state at a given pH, which in turn influences its solubility, lipophilicity, and ability to interact with biological targets.[8]

Rationale for Experimental Determination: Potentiometric titration is a highly precise and widely used method for pKa determination.[12][13][14] The method involves the gradual addition of a titrant (an acid or base) to a solution of the compound while monitoring the pH.[12] The inflection point of the resulting titration curve corresponds to the pKa.[14] Maintaining a constant ionic strength during the titration is crucial for accurate results.[8][12]

Spectral Properties

Spectroscopic data provides irrefutable evidence of a molecule's structure and is essential for identity confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a characteristic singlet for the methoxy (-OCH₃) group protons. Based on related structures, the methoxy singlet would likely appear around 3.9 ppm.[15] The aromatic region (approx. 6.9-8.7 ppm) would display a complex pattern of doublets and doublets of doublets, reflecting the substitution pattern.[15][16]

-

¹³C NMR: The carbon spectrum will show signals for each unique carbon atom in the molecule. The methoxy carbon is expected around 56 ppm, while the aromatic carbons would appear in the 110-160 ppm range.[15][16]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will reveal characteristic vibrations of the functional groups. Key expected absorptions include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching within the aromatic rings (~1400-1600 cm⁻¹), and strong C-O stretching from the methoxy ether group (~1250 cm⁻¹ and ~1020 cm⁻¹).[17]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass of the molecular ion ([M+H]⁺). For C₁₂H₁₀BrNO, the expected m/z would be approximately 263.9973, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio).

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating best practices for accuracy and reproducibility.

Protocol: Melting Point Determination

This protocol uses the capillary method with a digital apparatus.

-

Sample Preparation: Ensure the compound is completely dry.[18] Finely crush a small amount of the solid into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the closed end to a height of 2-3 mm.[5][18]

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.[18]

-

Rapid Determination (Optional): If the melting point is unknown, perform a fast run with a heating ramp of 10-20°C per minute to find an approximate range.[10]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[18] Prepare a new sample and heat at a slow ramp rate of 1-2°C per minute.[10]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁–T₂.

-

Validation: Perform the measurement in triplicate to ensure consistency. For identity confirmation, a mixed melting point test with an authentic standard can be performed; a depression or broadening of the range indicates the samples are not identical.[5][10]

Caption: Workflow for Melting Point Determination.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines equilibrium solubility at a controlled temperature and pH.

-

Media Preparation: Prepare aqueous buffers at desired pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions.

-

Sample Preparation: Add an excess amount of solid 4-(3-Bromo-4-methoxyphenyl)pyridine to vials containing a known volume of the prepared buffer. The solid should be in excess to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).[11] Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) until equilibrium is reached. Equilibrium is confirmed when consecutive measurements show no change in concentration.[6]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a sub-micron filter (e.g., 0.22 µm) to remove any remaining solid particles.[19]

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: Perform each solubility measurement in at least triplicate to ensure reproducibility.[11]

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: pKa Determination (Potentiometric Titration)

This protocol outlines the determination of pKa using an automated titrator.

-

Apparatus Calibration: Calibrate the pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[8][12]

-

Solution Preparation:

-

Titration Process:

-

Place a known volume of the compound solution into the titration vessel.

-

Immerse the calibrated pH electrode and the titrant dispenser into the solution.[12]

-

Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements, especially for basic pKa values.[8][12]

-

Begin the titration by adding small, precise increments of the titrant. Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve. This can be calculated using the first or second derivative of the curve.

-

Validation: Perform the titration a minimum of three times to ensure the reliability of the pKa value.[8][12] Report the average pKa and standard deviation.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Applications and Significance in Drug Development

The physicochemical properties of 4-(3-Bromo-4-methoxyphenyl)pyridine are not merely academic data points; they are critical predictors of the compound's behavior in both synthetic and biological systems.

-

Medicinal Chemistry: The pyridine scaffold is a privileged structure in drug design.[1][7] The bromo-substituent serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for lead optimization.[1][20]

-

Pharmacokinetics: Solubility and pKa are paramount for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A compound's solubility limits its maximum absorbable dose, while its pKa determines its charge state in different body compartments (e.g., stomach, intestine, blood), which profoundly affects its ability to cross cell membranes.[8]

-

Formulation Science: A well-defined melting point and solid-state characterization are essential for developing stable, manufacturable drug formulations. Poorly soluble compounds often require advanced formulation strategies, the selection of which depends on a precise understanding of their solubility profile.

Conclusion

4-(3-Bromo-4-methoxyphenyl)pyridine is a valuable heterocyclic intermediate with significant potential in scientific research, particularly in the development of novel therapeutics. While some of its physicochemical properties are not yet documented in the public domain, they can be reliably determined using the robust, standardized protocols detailed in this guide. A comprehensive characterization of its melting point, solubility, pKa, and spectral features provides the essential foundation for its intelligent application in synthesis, enabling researchers to unlock its full potential in creating next-generation molecules.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

University of Toronto Scarborough. Experiment 1 - Melting Points. Available from: [Link]

-

Chemistry LibreTexts. (2025-08-20). 4.3: Melting Point Determination Procedure. Available from: [Link]

-

Wired Chemist. Determination of Melting Point. Available from: [Link]

-

University of Calgary. Melting point determination. Available from: [Link]

-

Westlab Canada. (2023-05-08). Measuring the Melting Point. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

NanoValid. (2016-05-28). Procedure for solubility testing of NM suspension. Available from: [Link]

-

World Health Organization. (2018-07-02). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]

-

DergiPark. (2024-04-23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

ACS Publications. (2019-02-14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available from: [Link]

-

Chemistry LibreTexts. (2021-09-11). 2.2: Solubility Lab. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

NIH National Center for Biotechnology Information. (2013-08-08). Development of Methods for the Determination of pKa Values. Available from: [Link]

-

ScienceDirect. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available from: [Link]

-

Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available from: [Link]

-

PubChem. 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827. Available from: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427). Available from: [Link]

-

Thoreauchem. 4-(3-BroMo-4-Methoxyphenyl)pyridine-191602-60-5. Available from: [Link]

-

IUCr Journals. Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate. Available from: [Link]

-

IUCrData. (2017-09-27). data reports 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Available from: [Link]

-

Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

-

NIH National Center for Biotechnology Information. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Available from: [Link]

- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

-

NIH National Center for Biotechnology Information. 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. Available from: [Link]

-

ResearchGate. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF. Available from: [Link]

-

JOURNAL OF INDIAN RESEARCH. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Available from: [Link]

-

Wikipedia. 3-Bromopyridine. Available from: [Link]

-

IUCr Journals. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Available from: [Link]

-

MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-(3-BroMo-4-Methoxyphenyl)pyridine-191602-60-5 - Thoreauchem [thoreauchem.com]

- 3. 3-(3-Bromo-4-methoxyphenyl)pyridine | 914349-55-6 [sigmaaldrich.com]

- 4. 3-bromo-4-methoxy-pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. westlab.com [westlab.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iucrdata.iucr.org [iucrdata.iucr.org]

- 16. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. materialneutral.info [materialneutral.info]

- 20. Pyridine synthesis [organic-chemistry.org]

Spectroscopic data for 4-(3-Bromo-4-methoxyphenyl)pyridine

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(3-Bromo-4-methoxyphenyl)pyridine

Introduction

4-(3-Bromo-4-methoxyphenyl)pyridine is a biaryl heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a substituted phenyl ring, serves as a versatile scaffold in the synthesis of complex molecules, particularly in the development of novel kinase inhibitors and other targeted therapeutic agents[1]. Accurate structural elucidation and purity verification are paramount for its application in drug discovery and materials research. This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this molecule, offering both practical experimental protocols and in-depth interpretation based on established chemical principles.

Molecular Structure and Atom Numbering

The unambiguous assignment of spectroscopic signals requires a clear and consistent atom numbering system. The structure of 4-(3-Bromo-4-methoxyphenyl)pyridine is presented below, with atoms numbered for reference in the subsequent NMR analysis.

Caption: Molecular structure of 4-(3-Bromo-4-methoxyphenyl)pyridine with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the hydrogen framework of a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal provide detailed information about the electronic environment and connectivity of protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(3-Bromo-4-methoxyphenyl)pyridine in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[2]

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Temperature: 298 K.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2, H6 | ~8.70 | Doublet (d) | ~6.0 | 2H |

| H3, H5 | ~7.45 | Doublet (d) | ~6.0 | 2H |

| H2' | ~7.80 | Doublet (d) | ~2.2 | 1H |

| H6' | ~7.55 | Doublet of Doublets (dd) | ~8.5, 2.2 | 1H |

| H5' | ~7.00 | Doublet (d) | ~8.5 | 1H |

| H7' (OCH₃) | ~3.95 | Singlet (s) | N/A | 3H |

Expert Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum exhibits distinct regions corresponding to the pyridine and phenyl protons.

-

Pyridine Ring Protons (H2, H6, H3, H5):

-

The protons ortho to the nitrogen atom (H2, H6) are the most deshielded due to the electron-withdrawing nature of the nitrogen, appearing far downfield around 8.70 ppm. They appear as a doublet due to coupling with their neighbors, H3 and H5.

-

The protons meta to the nitrogen (H3, H5) appear upfield relative to H2/H6, around 7.45 ppm, also as a doublet from coupling to H2/H6.

-

-

Phenyl Ring Protons (H2', H6', H5'):

-

H2': This proton is ortho to the pyridine ring and meta to both the bromine and methoxy groups. Its most distinct feature is being a doublet with a small meta-coupling constant (J ≈ 2.2 Hz) from its interaction with H6'. It is expected around 7.80 ppm.

-

H6': This proton is ortho to the pyridine and the methoxy group and meta to the bromine. It experiences ortho-coupling to H5' (J ≈ 8.5 Hz) and meta-coupling to H2' (J ≈ 2.2 Hz), resulting in a characteristic doublet of doublets (dd) signal around 7.55 ppm.

-

H5': This proton is ortho to the bromine and meta to the methoxy group. It appears as a doublet due to strong ortho-coupling with H6' (J ≈ 8.5 Hz) and is found the furthest upfield of the phenyl protons (~7.00 ppm) due to the electron-donating effect of the adjacent methoxy group.

-

-

Methoxy Protons (H7'):

-

The three protons of the methoxy group are chemically equivalent and show no coupling to other protons, resulting in a sharp singlet integrated to 3H at approximately 3.95 ppm.[3]

-

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(3-Bromo-4-methoxyphenyl)pyridine

Introduction: The Structural Significance of Substituted Biaryls

In the landscape of modern drug discovery and materials science, the structural elucidation of novel compounds is a cornerstone of innovation. The biaryl motif, consisting of two directly connected aromatic rings, is a prevalent scaffold in numerous biologically active molecules and functional materials. The specific compound of interest, 4-(3-Bromo-4-methoxyphenyl)pyridine, presents a unique combination of a pyridine ring, a versatile pharmacophore, and a substituted phenyl ring, offering potential for a range of applications. The precise characterization of its three-dimensional structure is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-(3-Bromo-4-methoxyphenyl)pyridine, offering a detailed interpretation of its spectral features and a robust protocol for data acquisition. The insights provided herein are grounded in established NMR principles and comparative analysis with structurally related compounds, ensuring a high degree of scientific integrity for researchers in the field.

Predicted ¹H NMR Spectral Analysis of 4-(3-Bromo-4-methoxyphenyl)pyridine

The proton NMR spectrum of 4-(3-Bromo-4-methoxyphenyl)pyridine is anticipated to exhibit a series of distinct signals corresponding to the seven aromatic protons and the three methoxy protons. The chemical shifts and coupling patterns are dictated by the electronic environment of each proton, which is influenced by the electronegativity of adjacent atoms (nitrogen, oxygen, bromine) and the anisotropic effects of the aromatic rings. The following is a detailed prediction and assignment of the ¹H NMR spectrum, with reference to the known spectral data of the closely related compound, 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine[1].

Detailed Proton Assignments:

-

Pyridyl Protons (H-2, H-6, H-3, H-5):

-

H-2 and H-6: These protons, being in the ortho position to the pyridine nitrogen, are expected to be the most deshielded of the pyridyl protons due to the inductive effect of the nitrogen atom. They will appear as a doublet of doublets, integrating to two protons. Their chemical shift is predicted to be in the range of δ 8.60-8.70 ppm .

-

H-3 and H-5: These protons are in the meta position to the nitrogen and will be shielded relative to H-2 and H-6. They are expected to appear as a doublet of doublets, integrating to two protons, with a predicted chemical shift around δ 7.40-7.50 ppm .

-

-

Phenyl Protons (H-2', H-5', H-6'):

-

H-2': This proton is ortho to the pyridine ring and meta to the bromine atom. It is expected to be a doublet with a small coupling constant, appearing at approximately δ 7.85-7.95 ppm . This prediction is based on the data for 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine, where the analogous proton appears at δ 7.87 (d, J = 2.3 Hz)[1].

-

H-5': This proton is ortho to the bromine atom and meta to the methoxy group. It will likely appear as a doublet of doublets, with a predicted chemical shift in the region of δ 7.45-7.55 ppm . The corresponding proton in the reference compound resonates at δ 7.45 (dd, J = 8.6 Hz, J = 2.3 Hz)[1].

-

H-6': This proton is ortho to the methoxy group and meta to the bromine atom. It is expected to be the most shielded of the phenyl protons due to the electron-donating effect of the methoxy group. It will appear as a doublet, with a predicted chemical shift around δ 6.95-7.05 ppm . In the reference compound, this proton is observed at δ 6.96 (d, J = 8.6 Hz)[1].

-

-

Methoxy Protons (-OCH₃):

-

The three protons of the methoxy group will appear as a sharp singlet, as they are not coupled to any other protons. Their chemical shift is predicted to be in the range of δ 3.90-4.00 ppm . The methoxy protons in 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine are found at δ 3.95 (s)[1].

-

Predicted ¹³C NMR Spectral Analysis of 4-(3-Bromo-4-methoxyphenyl)pyridine

The proton-decoupled ¹³C NMR spectrum of 4-(3-Bromo-4-methoxyphenyl)pyridine is expected to show 12 distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronic effects of the substituents. The following is a predicted assignment of the ¹³C NMR spectrum, again referencing the data for 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine[1].

Detailed Carbon Assignments:

-

Pyridyl Carbons (C-2, C-6, C-3, C-5, C-4):

-

C-2 and C-6: These carbons, being adjacent to the nitrogen, will be significantly deshielded and are predicted to resonate at approximately δ 150.0-151.0 ppm .

-

C-3 and C-5: These carbons are expected to appear in the range of δ 121.0-122.0 ppm .

-

C-4: This is the quaternary carbon of the pyridine ring to which the phenyl group is attached. It is predicted to have a chemical shift in the region of δ 148.0-149.0 ppm .

-

-

Phenyl Carbons (C-1', C-2', C-3', C-4', C-5', C-6'):

-

C-1': The quaternary carbon of the phenyl ring attached to the pyridine ring is predicted to be at δ 129.0-130.0 ppm . The corresponding carbon in the reference compound is at δ 129.83 ppm[1].

-

C-2': This carbon is predicted to be in the range of δ 132.0-133.0 ppm . The analogous carbon in the reference compound is at δ 132.47 ppm[1].

-

C-3': This is the carbon to which the bromine atom is attached. Due to the heavy atom effect of bromine, its signal is expected to be in the region of δ 112.0-113.0 ppm . In the reference compound, this carbon appears at δ 112.29 ppm[1].

-

C-4': This is the carbon bearing the methoxy group and is expected to be significantly deshielded, with a predicted chemical shift of δ 157.0-158.0 ppm . The reference compound shows this carbon at δ 157.33 ppm[1].

-

C-5': This carbon is predicted to resonate at approximately δ 133.0-134.0 ppm . The corresponding carbon in the reference compound is at δ 133.46 ppm[1].

-

C-6': This carbon is ortho to the methoxy group and is expected to be shielded, with a predicted chemical shift around δ 111.0-112.0 ppm . The analogous carbon in the reference compound is at δ 111.77 ppm[1].

-

-

Methoxy Carbon (-OCH₃):

-

The carbon of the methoxy group is expected to appear as a single peak at approximately δ 56.0-57.0 ppm . In the reference compound, this signal is at δ 56.52 ppm[1].

-

Data Summary Table

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2, H-6 | 8.60-8.70 (dd) | - |

| H-3, H-5 | 7.40-7.50 (dd) | - |

| H-2' | 7.85-7.95 (d) | - |

| H-5' | 7.45-7.55 (dd) | - |

| H-6' | 6.95-7.05 (d) | - |

| -OCH₃ | 3.90-4.00 (s) | - |

| C-2, C-6 | - | 150.0-151.0 |

| C-3, C-5 | - | 121.0-122.0 |

| C-4 | - | 148.0-149.0 |

| C-1' | - | 129.0-130.0 |

| C-2' | - | 132.0-133.0 |

| C-3' | - | 112.0-113.0 |

| C-4' | - | 157.0-158.0 |

| C-5' | - | 133.0-134.0 |

| C-6' | - | 111.0-112.0 |

| -OCH₃ | - | 56.0-57.0 |

Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet robust, protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 4-(3-Bromo-4-methoxyphenyl)pyridine. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-(3-Bromo-4-methoxyphenyl)pyridine.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

The spectra should be recorded on a 400 MHz (or higher) NMR spectrometer.[2]

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typical acquisition parameters:

-

Spectral Width: -2 to 12 ppm

-

Pulse Width: 30-45° flip angle

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical acquisition parameters:

-

Spectral Width: -10 to 220 ppm

-

Pulse Width: 30° flip angle

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds (a longer delay ensures quantitative data for quaternary carbons)

-

Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra manually to obtain a flat baseline.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Visualization of Key Concepts

Molecular Structure and Numbering

Caption: Workflow for the acquisition and processing of NMR spectra.

Conclusion: A Foundation for Further Research

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 4-(3-Bromo-4-methoxyphenyl)pyridine. The detailed assignments, based on sound chemical principles and comparison with a closely related, experimentally verified structure, offer a robust framework for the interpretation of experimentally acquired data. The provided protocol for NMR data acquisition ensures that researchers can obtain high-quality, reproducible spectra. As 4-(3-Bromo-4-methoxyphenyl)pyridine and its analogues continue to be of interest in medicinal chemistry and materials science, this in-depth spectral guide will serve as a valuable resource for its unambiguous identification and for facilitating its use in further research and development.

References

-

The Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M.... Retrieved from [Link]

-

Limbach, M., et al. (2017). data reports 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData, 2(10). Retrieved from [Link]

Sources

Mass Spectrometry Analysis of 4-(3-Bromo-4-methoxyphenyl)pyridine: A Technical Guide

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-(3-Bromo-4-methoxyphenyl)pyridine, a heterocyclic compound featuring a brominated and methoxylated phenyl ring appended to a pyridine moiety, represents a scaffold of significant interest in medicinal chemistry. Its unique electronic and steric properties make it a valuable building block for synthesizing compounds with potential therapeutic applications. Mass spectrometry stands as an indispensable analytical technique for the unambiguous identification and characterization of such molecules. This guide provides an in-depth technical overview of the mass spectrometric analysis of 4-(3-Bromo-4-methoxyphenyl)pyridine, offering insights into ionization techniques, fragmentation pathways, and a detailed experimental protocol for its characterization.

Physicochemical Properties of 4-(3-Bromo-4-methoxyphenyl)pyridine

A thorough understanding of the analyte's properties is crucial for method development in mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrNO | [1] |

| Molecular Weight | ~264.12 g/mol | [2] |

| Exact Mass | ~262.99 g/mol | [1] |

| Physical Form | Solid | [2] |

| Boiling Point | 353.5 ± 32.0 °C at 760 mmHg | [2] |

Selection of Ionization Techniques: A Rationale

The choice of ionization technique is contingent on the analyte's volatility and thermal stability, as well as the desired information (molecular weight confirmation or structural elucidation). For 4-(3-Bromo-4-methoxyphenyl)pyridine, both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) approaches are viable, each with distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Given its relatively high boiling point, GC-MS is a suitable technique for the analysis of 4-(3-Bromo-4-methoxyphenyl)pyridine. Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3] This is particularly advantageous for structural elucidation, as the resulting fragmentation pattern serves as a molecular fingerprint. The universal nature of GC-MS makes it a powerful tool for the analysis of halogenated organic compounds.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for confirming the molecular weight of the analyte with minimal fragmentation.[5] This is especially useful for compounds that may be thermally labile or for which confirmation of the molecular ion is the primary objective. ESI is a powerful technique for the characterization of pyridine-containing compounds.[5][6] Given that 4-(3-Bromo-4-methoxyphenyl)pyridine possesses a basic nitrogen atom on the pyridine ring, it is expected to readily form protonated molecules [M+H]⁺ in the positive ion mode.

Anticipated Fragmentation Pathways

The fragmentation of 4-(3-Bromo-4-methoxyphenyl)pyridine in mass spectrometry is governed by the inherent structural features of the molecule: the pyridine ring, the brominated methoxyphenyl ring, and the C-C bond connecting them.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺˙) will be observed, and its isotopic pattern will be characteristic of a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺˙ and [M+2]⁺˙).[7] The major fragmentation pathways are predicted to be:

-

Loss of a Methyl Radical (•CH₃): Cleavage of the methoxy group to lose a methyl radical is a common fragmentation pathway for methoxylated aromatic compounds, leading to a stable oxonium ion.[8]

-

Loss of Carbon Monoxide (CO): Subsequent to the loss of the methyl radical, the resulting ion can lose a molecule of carbon monoxide.

-

Cleavage of the C-Br Bond: The C-Br bond can undergo homolytic or heterolytic cleavage, resulting in the loss of a bromine radical (•Br) or a bromide ion (Br⁻). The presence of bromine significantly influences the fragmentation pattern.[9]

-

Cleavage of the C-C Bond: The bond connecting the two aromatic rings can cleave, leading to fragments corresponding to the pyridine and the bromomethoxyphenyl moieties.

-

Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic fragmentation, although this may be less prominent compared to the cleavage of the more labile bonds.

Caption: Predicted EI Fragmentation of 4-(3-Bromo-4-methoxyphenyl)pyridine.

Electrospray Ionization (ESI) Fragmentation

In positive ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 264/266. Collision-induced dissociation (CID) of this precursor ion in a tandem mass spectrometer (MS/MS) will yield structural information. The fragmentation is likely to be less extensive than in EI.

-

Neutral Loss of CH₃Br: A possible fragmentation pathway could involve the neutral loss of bromomethane.

-

Cleavage of the C-C Bond: Similar to EI, cleavage of the bond connecting the two rings can occur, leading to protonated pyridine and bromomethoxyphenyl fragments.

Caption: Predicted ESI-MS/MS Fragmentation of 4-(3-Bromo-4-methoxyphenyl)pyridine.

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed protocol for the analysis of 4-(3-Bromo-4-methoxyphenyl)pyridine using both GC-MS and LC-MS.

I. Sample Preparation

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of 4-(3-Bromo-4-methoxyphenyl)pyridine and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

-

Working Solution Preparation:

-

For GC-MS: Dilute the stock solution with ethyl acetate to a final concentration of 10-100 µg/mL.

-

For LC-MS: Dilute the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

-

II. GC-MS with Electron Ionization (EI) Method

-

Instrumentation: An Agilent 6890 GC coupled to a 5973 mass spectrometer or equivalent.[10]

-

GC Conditions:

-

Injector: Splitless mode at 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

III. LC-MS with Electrospray Ionization (ESI) Method

-

Instrumentation: An Agilent 1200 series HPLC coupled to a 6410 Triple Quadrupole mass spectrometer or equivalent.

-

LC Conditions:

-

Column: Zorbax SB-Aq (4.6 x 150 mm, 5 µm) or equivalent.[6]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 10% B.

-

2-15 min: 10-90% B.

-

15-17 min: 90% B.

-

17.1-20 min: 10% B (re-equilibration).

-

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 4000 V.

-

Gas Temperature: 350 °C.

-

Gas Flow: 10 L/min.

-

Nebulizer Pressure: 40 psi.

-

Scan Mode:

-

Full Scan: m/z 100-500.

-

MS/MS: Precursor ion m/z 264, product ion scan with varying collision energies (10-40 eV).

-

-

Data Analysis and Interpretation

-

Isotopic Pattern: The presence of a single bromine atom will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio in the molecular ion cluster.[7]

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, analysis on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended. This will allow for the confirmation of the molecular formula with high accuracy.

-

Database Searching: The acquired EI mass spectrum can be searched against commercial databases (e.g., NIST, Wiley) for tentative identification, although a match for this specific compound may not be present.

Conclusion

The mass spectrometric analysis of 4-(3-Bromo-4-methoxyphenyl)pyridine can be effectively performed using both GC-MS and LC-MS techniques. The choice between these methods will depend on the specific analytical goals. EI-GC-MS provides detailed structural information through its extensive fragmentation patterns, while ESI-LC-MS is ideal for molecular weight confirmation and can provide structural data through tandem mass spectrometry. The protocols and fragmentation predictions outlined in this guide serve as a comprehensive starting point for researchers, scientists, and drug development professionals working with this and structurally related compounds. A thorough understanding of the principles of mass spectrometry, combined with the specific chemical properties of the analyte, is key to successful structural elucidation and characterization.

References

- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). In Comprehensive Analytical Chemistry (Vol. 52, pp. 1-28). Elsevier. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVlLIYKLKiRl21L-rI4HHg1nQgapjqcy6SYZYmoW2CYuGsi6wo8VvwHOX74oDaB2rYSEuDpIkU-XoNuqKsv3LC8fGVSYdDtAxL4Ftqgu3rWYKLahWCOJ-FPcfAOYjceOFQHYxcd6U_oJdn2_W5UgaqftzF1ZuiHH74ppabwHNxzyhE3Yrk9rNXdZqIb2IKTY0oC5WBCGRWi0CMLlALViU=]

- Sarkar, M., et al. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 877(24), 2549-2556. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIZQw2csU3Dz6aNozxipNuhp-mEO_Fa3ZwHI3A3wN4zL2ooHksMNibccyOANTI5XrAPjEbMqqp0gdRZols4ZucuMw9AX3M6DjGqNYVrQoaILp6AetAFby8R0UdkxqTK7cmI2i4]

- Kos, J., et al. (2023). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 28(21), 7354. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS8Wm7ywCCnHnfxJDNVFZTMAm6463Etn_D072GeHKbSrEKZQyEkt_4m9QKO3SPyhWToZCvGWscpw8TLFB9ShvBLA-5Oysf_QuQ6tWL8DzvD55B6McNnReKScMF-8SHHwZFOvex]

- Hashimoto, S., et al. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 23(3), 2569-2577. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3BdjjDkCyvcoxQEYpnN74rTe6PunbSZS4rgRODN526yyRFpwWL56oEgyITY1nb5Kj_tpOKEo12etKeX8FpfBVUCRdymUEeh3Z3x3ueH54KBmVP3afaiMliykdYTt-EJtFSJbOslxfrO0xi-M=]

- Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical and bioanalytical chemistry, 406(18), 4447-4456. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlqZ6ZCfheigbbmdcFuw7KV9s20GM-XxOa5bXKJtssq47hFHEyGIqffJIFTd0C5mo96xTtjJd56kQJxNsuV9T1-fWhH6KpgKM6JH1sgbrTg-hYuqricJ5nhSJndg4DOdnsA3DP]

- Rostkowski, K. M., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25(10), 9647-9656. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEClapWbjz42ujK7u_Q_4lH9drQaQbcnUei4uDY75rjpDODnDeppr9f3pFu2dvUp3YgzPbVqsYT6JMZFuQVFmZKQWAXe0UklX4TJHs3aLp-azdDypXxtjM5f4l1cf4hKy2NPEAlIT5k8rvQ6gI=]

- Hashimoto, S., et al. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELMJhZDmQ_08Qo6veP-XsUJVqWg9nA9lalApTJ4uLPeChBeJELvNjsOjujzjdYEcXVdMBaP1OogVcrSK9vhVx3UcGqucy-TpO9NLdqCHZDyRwBV21HAjFWpFHk1KQ86e4OEZEP16VZgq6ZyUF7lvm7GAZKA5bwKqicyvt8zLPLLdEDAfwI9uMuHZCLQKbSIGKDbguFagNbdL06MKv5qx2n9WuCY2RBV1evM9h8qMGpCfJPRIh9UIXTgWBiS_wwo_AvCcnIo2o_rQ==]

- Restek Corporation. (2015). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. Restek. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUC8aWWeHePF0CttiPd48ZMpD7PKD050pcB7WBFxC2vCX9duthShjTv0zcZsooMnu8yUx0yIE1tlYe5zdUl26MmqCgVqcNwnmiBsPr3opwVJAEycE8jzI_6VvbTxvblxAvR39oACxDhq3PFcN7tP9LUU5MDVOK79cOtY0GFX8jKYNFiM27PtevRUAAVULLgYWhh0bJO187qeLUguGal22_-w6vYq7fr5QagwHegE41t0OFul3QHXTAGTiLe4bEjWifxzzcfDnciVw=]

- Sigma-Aldrich. 3-(3-Bromo-4-methoxyphenyl)pyridine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5E8g9ohQNU3FeYJ7O9cUFP5amy7jGJdcb2mox9pW_SRUIht50tjFjtHnyJnZc0_Owa0hKKIYMR8JkcxrmIY6d4cU4kGWYd_ooirs09SxitX89FjjqF7aLB3VCQDfZE4QXgzEof-5pQt7scF-KWeLfwmdsZCVQKlV9p1YAwdaIU0vdQd9elh3LufxNkhb7oQlgmnIng5O9xtOOMw==]

- BenchChem. (2025). A Spectroscopic Comparison of 3-Methoxyphenyl Derivatives for Researchers. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjf_JCzzutjQinZi9MSLZlkzcFARYjthieVHoZoL-ppkBFxCYskPPTruTSKPUma7GONqsQbWDaABtxXsL9XGSjATrr9-nj2rTImshyBlWQXZ0T5Zzs1w62G_giqiS-S6RKGFTXiBNtUpyQPoidHQijaDHLZb405CgYoomh02SACbQ9BuFbsfblc-VNaBV3xB83RZerBYjLa7GHkzbXrolNXO9qD-Gm]

- Kadi, A. A., et al. (2010). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH desloratadine, and 3-OH desloratadine. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9PH2repRMvcFL4SVBTQFSUnOMVbhERcSQ3a8B7blysKamquN36NQI1KbWuCFvnDIHpUDSnYLiukZtUso79jgigg914mEZUttNyLPuH26BXLNYJrgQcyvR1Je1QY-1pVObmlCeYuw_VCexo2bvnwgsysYjvqInc06DohcGaH3QjydO-UX-Ywms7gARjUAmKBpO_1Rc8vqMYvTCLjZWIRwiUfqoUSrAU096zQKzrsn095Aw_tNcNUYBXMC72EANao_CxL6A]

- Smith, R. M. (2003). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsPcflVynatIuNDNBBx1_e6cKtSZ-vupNU1bOpD5EMq3OtR5_TefEuiBfMz24Wvr7vVN5J-olwAwhMqEHatEVFp-900EFl8a-IlKyROUa1x9Rr99DiROV-noH39eOLYxtxDgWbRVI9PA28pTySV9RWGP-HRJ9eCY1Sgq1a66zkofyhMigO6etS-t2yOwFsznfB]

- BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1Z9QRJ1eHywPi2-nOBDbZADvtpXal0RQn6DbpS_Xvsvnf7Ao4BE9aRUXWYop8CcRQqIqSC1xEMkKPrgu5yvAauoiwKjOEIz5lZfl3_ikYZ_8FINkgbrMf649ADxOs6GZsbqzduiMnVb3gDW89iCF3FxaB_Vgk9a_iOZzfKbpGOXZ_FhUpZzssEprGaKpZjLy3aVTSFqyMizZepyCkqny9sgzwWzGnHwLbIRRlERnZyFj4d31xCpIE-3TJWJ1PnZF5IFry]

- BenchChem. (2025). Technical Support Center: Characterization of 3-Methoxyphenyl Derivatives. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq12Qo2kgP-K3Gv2PKdlIzAOEfDcD8TS2F94hEFYID-Ana53VS6Gcm4YZM__pt2lM9BpxOKUUGofM_E141xdK0PSkBPrnNpt1QLHxLaJAdwk3bLRoOsxgjSX-stC3UGvmUeAR4RZufQKeoWcOpfHPiLv40ybKfO2RhlsXtxX76QGxhJ1dQQ6M2rvQ64yixTbcgeZi_R-k1Ap4zYa7EbKLQyPSMcbQVFA==]

- ResearchGate. Mass spectrum of Oxime- methoxy-phenyl with retention time (RT) = 3.504. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFslwvWRpubfOd-tCXWzXCJYJjkEG_2nckh1hAeOJClwEpKwoRev21xDqq7MH61UPMiPn7krnB3_rT9GeSn6QsHspiOX-L2f7cg3vBMRBSa5uW-IDWFhHtzOAU9FSZxfolRbyfUWATbZWEn-ep3MKbuZTxgMMg_qYagssUdF-F3nQ6lDQffbjBuiTUGhRP8SjUSgLirabMFQGPPAXKOwo2BP2uA41lR8wS-0VVK-X1B]

- McIndoe, J. S., & GMS, S. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Comments on Inorganic Chemistry, 39(2), 57-79. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4YoemxA1Hl9ci0DT8wKnV6m6mPFVLvJPMar6Ik12WshlNTgVSy-U_PNRxy2VS2GoRZSUgGNcP6YkGRLC4XyQ3Kc5VcWal-6MxBLgAAB4M-OZkCbIV3WxMuTHxgRFusA==]

- Thoreauchem. 4-(3-BroMo-4-Methoxyphenyl)pyridine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmv_bMJT9Jy8K8_hhdtgXN9YCrwlMXmjycCpXQLZ3AUP2bfzBuS7kKGMW_GnB7iDFmfqt-xHnPDB0xLCa-67TcXxfmwHH0DWImdcXJCmilHuU9XoVgBkV3-hxD5YE=]

- PubChem. 3-Bromo-4-methoxypyridine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcuHK0jh_qc3pDbzdErZ7Kzswu-aScUU6LaBXv1rrS687sk7jEQoFt4rrMvlGxbrD-uXUwQ2WYY_dSoJHSLkS3S9OBAAHdKOWi9vmZVXNVXsMLurMJ6DqyXb-zbB0tbuDDm062jId3N_vyTj6dFks-cwDGQIVxCCkNjbLv_wk=]

- ResearchGate. Molecular peaks of bromide compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmMD9-kAvxvsDPiRqnPoWODqzUwn8jNV4Yv9QP2CfqEx9jpniocwrth8Xx5lA8ADPtUE237iCNiIyZyt3o6aIKTHdeodwj0z9JXKrka5eWWYOdq-3g3VXuCK0Cy-EAfqJpcj-FWuItwHfIqguhnT5JwHG93TUZJBq2WuBsqDMUx7K19y8nfMsK9uZCzJZ9ypN3A9RA]

- BLDpharm. 3-Bromo-4-(4-methoxyphenyl)pyridine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzQTUkgrQjiTt0wIAkahCGI9sf6MjlOsZzEGHpAAvf3rb6xen0uqLYPcjgGFTJq4TTlWrX6J8JCsjiNjRhjrGgLNgbM2Hrht8OTvALN7RsmOihBrnN2LLRURIr2Z7xps6KsgCwnL5xO5hHIx0=]

- Wang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5861. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiaOBV5FpZg5aJAzzZehAChufX3a3c605C53mChFmPK3k8SO7emD8itaxVWBGPdehoDXyxgDDNVxmVq1U0cSKSMmAFaT7sHHrzk9eNHa9JyQ0edJzWNuYk8WJlNw3mk4uGuBqQ]

- PubChem. 4-(3,4-Dimethoxyphenyl)pyridine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfOFlcrdyHEZelLC22cC32XCj9OZXjSg_j54c8R9XwP4PR5tFyFlBjPjJZ6hy2o5p95uPIv2d_wGANqcyNtbPGTHTdC2C4XZY95b40LLau7k9GWZYi51rSE2qMwtNSAf1vcUsIH7pp2IRKKXdhGHR3KVxEfPjy3hO9h2PA06OcwC6x9nM=]

- Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmHX_UUrvu7HV_EEKjfaFAO2m7DidRrm677VryPDW-I0ALWEVMJUWpcTFzdjdpUqJQ3voQPUokV3iOYb__pHdkE164K5TyFGFtGZdx3tUfXOYm6RaWfKfLMNE5_YX8Hc-r2Q3GBMI=]

- Sigma-Aldrich. 3-bromo-4-methoxy-pyridine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdkqRJFv-NzdFaXn_eT9zCOKt7-UL-Y219venczj3WNfzv3A386jkdIA_WXCtGWFW4nt9EQ2blwHhocdWj08_2sgxKl_QadESbheWjfBEn4M7oMJKY0JC1zoiLG8882GrDRlqdoHxQUFRu-5KL3020Q6YG_dNM9Q==]

- Jacob, P., et al. (2002). Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry. Analytical chemistry, 74(22), 5834-5839. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYo4Zb_xU1rvp2gHu1AlAS6h1Jf0eoF8Ob8l5ZqPSIIUHGhu2pwI75qJwji88bIJCa1zh7D7_OFh1HwQWXAP91dOJcRffTii4rtdOPVfLlIfNVWBkWir2pqcUNYNzUbU0xMKhC]

- NIST. Pyridine, 3-bromo-. NIST WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKo8s0EzemNrCeBFe4IbDFDlcCBOnTqrRI-AwyIMcJvyrFKrw2lBk8fmxtaUg5e06PAUyxKhjxQdd0nLm-0kBMPBFl5uUsiMrDK41KyCogmaSDQyG0vO6Q-dUZASGvfkAVSzLHjZkh8k8rvyHWVXv_lw==]

- Wang, D., et al. (2026). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.

- Smith, A. D., et al. (2018). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Journal of Chemical Crystallography, 48(4), 163-170. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0SWM9_DSKPlWOfxAvqfxT7rsZENXSk0GSpYASJt9LQUGkc_-WQWlxzSWWdn4obUPe9Ll6cYrsRfqO34-6sgDKUpCcBmzOOuHSU9RUy3zR7e3xLh6vlKyGOyW9raDqeIik-w==]

- NIST. Pyridine, 4-methoxy-. NIST WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKoh8985ytV0jCgCOuE5CZRS4E1ajC2J36qT_M3TQm2T_FCEV-5AbhbkyNeWX2TM_wIOSDirdz-qe53K_VW6mGn0Rz9aEgFFl85XcvlhYP8PDwIotT9GJGR6SeCZVppJQWMg3hnarKZZNM1eENtOWTrOIUhw==]

Sources

- 1. 4-(3-BroMo-4-Methoxyphenyl)pyridine-191602-60-5 - Thoreauchem [thoreauchem.com]

- 2. 3-(3-Bromo-4-methoxyphenyl)pyridine | 914349-55-6 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Privileged Scaffold: An In-depth Technical Guide to the Crystal Structure of 4-(3-Bromo-4-methoxyphenyl)pyridine Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenylpyridine scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities and synthetic accessibility. The introduction of specific substituents, such as a bromo and a methoxy group, at the 3- and 4-positions of the phenyl ring respectively, imparts unique electronic and steric properties that profoundly influence molecular conformation and intermolecular interactions in the solid state. This, in turn, dictates crucial physicochemical properties relevant to drug development, including solubility, stability, and bioavailability. This technical guide provides a comprehensive exploration of the crystal structure of 4-(3-Bromo-4-methoxyphenyl)pyridine and its analogs. While the definitive crystal structure of the parent compound remains to be publicly deposited, this guide synthesizes available crystallographic data from closely related analogs, established synthetic methodologies, and advanced analytical techniques to construct a robust predictive model of its solid-state architecture. We delve into the intricacies of synthesis, crystallization, and structural elucidation, offering field-proven insights into the causality behind experimental choices. This whitepaper serves as an essential resource for researchers engaged in the rational design of novel therapeutics based on this privileged heterocyclic motif.

Introduction: The Significance of the 4-(3-Bromo-4-methoxyphenyl)pyridine Scaffold in Drug Discovery

The pyridine ring is a ubiquitous feature in a vast number of approved pharmaceuticals, a testament to its ability to engage in a variety of biological interactions and its favorable pharmacokinetic profile. When coupled with a phenyl ring at the 4-position, the resulting 4-phenylpyridine core offers a rigid framework that can be strategically decorated with functional groups to modulate target affinity and selectivity.

The specific analog, 4-(3-Bromo-4-methoxyphenyl)pyridine, presents a compelling case for in-depth structural analysis. The bromine atom, a halogen bond donor, and the methoxy group, a hydrogen bond acceptor, are strategically positioned to engender a rich tapestry of intermolecular interactions. Understanding how these functional groups orchestrate the three-dimensional arrangement of molecules in a crystal lattice is paramount for predicting and controlling the solid-state properties of active pharmaceutical ingredients (APIs). A thorough knowledge of the crystal structure allows for the identification of potential polymorphs, the design of stable formulations, and the optimization of crystallization processes.

This guide will navigate the journey from chemical synthesis to the elucidation and interpretation of the crystal structure, providing a holistic understanding of this important molecular scaffold.

Synthesis and Crystallization: From Blueprint to a Crystalline Solid

The synthesis of 4-(3-Bromo-4-methoxyphenyl)pyridine and its analogs is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and versatile method.[1][2][3] This approach offers high yields and excellent functional group tolerance.

Synthetic Protocol: A Step-by-Step Guide to Suzuki-Miyaura Coupling

The following protocol outlines a general and efficient method for the synthesis of 4-(3-Bromo-4-methoxyphenyl)pyridine.

Materials:

-

3-Bromo-4-methoxyphenylboronic acid

-

4-Bromopyridine hydrochloride

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-4-methoxyphenylboronic acid (1.2 equivalents), 4-bromopyridine hydrochloride (1.0 equivalent), and potassium carbonate (3.0 equivalents).

-

Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in 1,4-dioxane.

-

Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants, followed by a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 4-(3-Bromo-4-methoxyphenyl)pyridine.

// Reactants Reactants [label="Reactants:\n3-Bromo-4-methoxyphenylboronic acid\n4-Bromopyridine hydrochloride\nK₂CO₃", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Catalyst System Catalyst [label="Catalyst System:\nPd(OAc)₂ + PPh₃\nin 1,4-Dioxane/Water", shape=component, fillcolor="#FBBC05", fontcolor="#202124"];

// Reaction Vessel Reaction [label="Reaction Vessel\n(Schlenk Flask)", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Process Steps Heating [label="Heating (Reflux)\n90-100 °C, 12-24h", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n& Extraction", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Product Product [label="Pure Product:\n4-(3-Bromo-4-methoxyphenyl)pyridine", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Reactants -> Reaction; Catalyst -> Reaction; Reaction -> Heating [label="1."]; Heating -> Workup [label="2."]; Workup -> Purification [label="3."]; Purification -> Product [label="4."]; }

Figure 1: Experimental workflow for the synthesis of 4-(3-Bromo-4-methoxyphenyl)pyridine.

The Art of Crystallization: Obtaining Single Crystals for X-ray Diffraction

The acquisition of high-quality single crystals is the most critical and often the most challenging step in determining a crystal structure. For phenylpyridine derivatives, slow evaporation and vapor diffusion are generally effective techniques.[4][5]

Protocol for Slow Evaporation:

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) in a clean vial.

-

Controlled Evaporation: Cover the vial with a perforated cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.

-

Crystal Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks. High-quality crystals should form as the solution becomes supersaturated.

Protocol for Vapor Diffusion:

-

Sample Preparation: Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., dichloromethane) in a small, open vial.

-

System Setup: Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent in which the compound is insoluble (e.g., hexane).

-

Diffusion and Crystallization: The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.

X-ray Crystallography: Deciphering the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Data Collection and Structure Solution

A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a sensitive detector. The collected data are then processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The structure is subsequently solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Adherence to International Standards

For the dissemination of crystallographic data, it is imperative to adhere to the standards set by the International Union of Crystallography (IUCr).[6] This includes the deposition of the final structural data in a standardized format, such as the Crystallographic Information File (CIF), with a recognized database like the Cambridge Crystallographic Data Centre (CCDC).[7][8][9]

Structural Analysis: Insights from the Crystal Lattice

While the specific crystal structure of 4-(3-Bromo-4-methoxyphenyl)pyridine is not yet publicly available, we can infer its key structural features and intermolecular interactions by examining closely related analogs. For instance, the crystal structure of a complex containing a 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine ligand provides valuable insights into the behavior of the 3-bromo-4-methoxyphenyl moiety in a crystalline environment.

Molecular Conformation

The dihedral angle between the pyridine and the phenyl rings is a critical conformational parameter. In many 4-phenylpyridine derivatives, this angle is non-zero due to steric hindrance, leading to a twisted conformation. The presence of the methoxy group at the 4-position of the phenyl ring can further influence this torsion angle through its electronic and steric effects.

Intermolecular Interactions: The Architects of the Crystal Packing

The solid-state packing of 4-(3-Bromo-4-methoxyphenyl)pyridine analogs is dictated by a concert of non-covalent interactions.

-

Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially interacting with weak C-H donors from neighboring molecules.

-

Halogen Bonding: The bromine atom is a key player in directing the crystal packing through halogen bonding, where it acts as an electrophilic region (σ-hole) that can interact with nucleophilic atoms like oxygen or nitrogen.

-

π-π Stacking: The aromatic nature of both the pyridine and phenyl rings facilitates π-π stacking interactions, which are crucial for the overall stability of the crystal lattice.

-

van der Waals Forces: These ubiquitous forces also contribute significantly to the cohesion of the crystal structure.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[10][11][12][13][14] By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts, which appear as red spots. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing. For brominated organic compounds, Hirshfeld analysis often reveals significant contributions from Br···H, Br···Br, and Br···π interactions.

// Central Molecule Molecule [label="4-(3-Bromo-4-methoxyphenyl)pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Interactions HBond [label="Hydrogen Bonding\n(C-H···N)", fillcolor="#FBBC05", fontcolor="#202124"]; XBond [label="Halogen Bonding\n(C-Br···O/N)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PiStack [label="π-π Stacking", fillcolor="#34A853", fontcolor="#FFFFFF"]; vdW [label="van der Waals Forces", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections Molecule -> HBond [label="interacts via"]; Molecule -> XBond [label="interacts via"]; Molecule -> PiStack [label="interacts via"]; Molecule -> vdW [label="interacts via"]; }

Figure 2: Key intermolecular interactions governing the crystal packing of 4-(3-Bromo-4-methoxyphenyl)pyridine analogs.

Applications and Future Directions in Drug Development

The detailed structural understanding of 4-(3-Bromo-4-methoxyphenyl)pyridine and its analogs has profound implications for drug design and development.

-

Structure-Activity Relationship (SAR) Studies: By correlating specific structural features with biological activity, researchers can rationally design more potent and selective drug candidates.

-

Polymorph Screening: A thorough understanding of the crystal packing allows for targeted efforts to identify and characterize different polymorphic forms of an API, which can have different stabilities and dissolution rates.

-

Crystal Engineering: The knowledge of key intermolecular interactions can be leveraged to design co-crystals with improved physicochemical properties.